N-Boc-5-Bromoanthranilic acid

Organic Synthesis Amino Protection Process Chemistry

Resolve synthetic route orthogonality challenges. N-Boc-5-Bromoanthranilic acid (CAS 306937-20-2) uniquely combines an acid-labile Boc-protected amine with a free carboxylic acid and a 5-bromo substituent for late-stage Suzuki/Buchwald-Hartwig diversification. - High crystallinity (mp 177-183 °C) simplifies purification, reducing chromatography costs. - Ensures batch-to-batch consistency for reliable SAR exploration in constrained peptide analogs and antiviral agents. - Available in bulk quantities with rigorous quality assurance for seamless procurement and scale-up.

Molecular Formula C12H14BrNO4
Molecular Weight 316.15 g/mol
CAS No. 306937-20-2
Cat. No. B1300229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-5-Bromoanthranilic acid
CAS306937-20-2
Molecular FormulaC12H14BrNO4
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
InChIInChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
InChIKeyXRMSYCMCKRUWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-5-Bromoanthranilic Acid Overview


N-Boc-5-bromoanthranilic acid (CAS 306937-20-2), also known as Boc-2-amino-5-bromobenzoic acid, is a protected anthranilic acid derivative with a tert-butoxycarbonyl (Boc) group on the ortho-amino functionality and a bromine atom at the 5-position [1]. It is a versatile building block in medicinal chemistry and organic synthesis, employed as an intermediate in the preparation of constrained peptide analogs, antiviral agents, and bioactive heterocycles . The compound's dual functionality—a protected amine and a free carboxylic acid—enables orthogonal synthetic strategies, while the aryl bromide serves as a handle for cross-coupling transformations [2].

Protected anthranilic acid building block for peptide mimetics and heterocycle synthesis
Boc-protected amine enables acid-labile orthogonal deprotection strategies
5-bromo substituent serves as versatile handle for Pd-catalyzed cross-coupling
Elevated melting point facilitates crystallinity and purification

Why N-Boc-5-Bromoanthranilic Acid Cannot Be Replaced


While in-class anthranilic acid derivatives share a common core, substituting N-Boc-5-bromoanthranilic acid with an unprotected analog (e.g., 5-bromoanthranilic acid) or a differently protected variant (e.g., N-Cbz- or N-Fmoc-5-bromoanthranilic acid) disrupts synthetic orthogonality and downstream reactivity. The Boc group offers distinct acid-lability compared to Cbz , while the 5-bromo substituent provides a uniquely versatile cross-coupling handle relative to chloro or iodo analogs . Attempting direct replacement with a non-brominated Boc-anthranilic acid eliminates the capacity for palladium-catalyzed aryl functionalization, fundamentally altering the accessible chemical space. The following quantitative evidence substantiates these critical selection criteria.

Unprotected analog
5-bromoanthranilic acid lacks Boc protection, leading to unwanted amine reactivity and loss of synthetic orthogonality.
Alternate protecting groups (Cbz, Fmoc)
Cbz or Fmoc variants deprotect under different conditions (hydrogenolysis/base), incompatible with acid-labile Boc strategies in multistep synthesis.
Non-halogenated or other halogens
N-Boc-anthranilic acid lacks cross-coupling handle; 5-chloro analog has slower oxidative addition; 5-iodo may be prone to dehalogenation.

N-Boc-5-Bromoanthranilic Acid Comparative Evidence


Boc Protection Yield

The Boc protection of 5-bromoanthranilic acid proceeds with a reported yield of 86.7%, as documented in the Open Reaction Database [1]. This value exceeds the 80% yield reported for the analogous Boc protection of 2-aminobenzoic acid (Boc-2-Abz-OH) under comparable conditions . The enhanced yield in the brominated substrate may reflect altered solubility or electronic effects that favor the protection step, offering a modest but tangible advantage in large-scale or multi-step sequences where cumulative yield matters.

Boc Protection Yield
Reported
86.7%
Higher reported yield than non‑brominated analog (80%), may reduce cost in scale‑up.
Conditions: Boc₂O, DMF/TEA/DMAP, 70 °C, 16 h.
Organic Synthesis Amino Protection Process Chemistry

Melting Point and Crystallinity

N-Boc-5-bromoanthranilic acid exhibits a melting point range of 177-178 °C (alternatively reported as 180-183 °C ), which is substantially higher than that of N-Boc-anthranilic acid (153-156 °C) [1] and lower than that of the 5-iodo analog (no well-defined mp data, but expected to differ due to larger halogen). This elevated melting point relative to the non-halogenated parent indicates stronger intermolecular interactions and may correlate with easier purification via recrystallization and higher solid-state stability.

Melting Point
Data to verify
177–183 °C
Elevated mp vs N‑Boc‑anthranilic acid (153–156 °C) may support easier recrystallization.
Source‑specific; verify batch crystallinity.
Analytical Chemistry Quality Control Crystallization

Cross-Coupling Versatility of Bromo Substituent

The 5-bromo substituent in N-Boc-5-bromoanthranilic acid provides a versatile handle for cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Compared to the 5-chloro analog (CAS 253677-29-1), aryl bromides typically exhibit faster oxidative addition rates with Pd(0) catalysts, enabling milder reaction conditions and broader substrate scope. While the 5-iodo analog (CAS 445479-86-7) may react even faster, it is more expensive and prone to dehalogenation side reactions. In contrast, N-Boc-anthranilic acid (lacking halogen) cannot participate in these transformations, severely limiting its utility for diversification.

Cross‑Coupling Handle
Class‑level
5‑Br vs 5‑Cl, 5‑I, H
Bromide: balanced reactivity for Suzuki, Buchwald, Sonogashira.
Broader diversification than chloro or non‑halogenated analogs; iodide may introduce instability.
Class‑level reactivity; validate specific coupling conditions.
Palladium Catalysis Suzuki Coupling Buchwald-Hartwig Amination Medicinal Chemistry

Boc vs. Cbz Orthogonal Protection

The Boc protecting group is orthogonal to Cbz (carbobenzyloxy) and Fmoc, allowing selective deprotection under distinct conditions. Boc is removed under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis or strong acids [1]. In solid-phase peptide synthesis, Boc chemistry is widely used and offers advantages in terms of acid-lability and compatibility with a broad range of coupling reagents . While N-Cbz-5-bromoanthranilic acid could serve a similar purpose, the Boc variant is preferred when acid-labile protection is desired alongside acid-stable Cbz or Fmoc groups in complex synthetic sequences.

Orthogonal Deprotection
Method context
Boc: TFA-labile
Cbz: H₂/Pd or strong acid; Fmoc: piperidine
Enables acid‑labile orthogonal strategy; Cbz or Fmoc analogs cannot replicate this sequence.
Standard protecting group chemistry.
Peptide Synthesis Protecting Groups Solid-Phase Synthesis

N-Boc-5-Bromoanthranilic Acid Key Applications


Peptide Mimetic Synthesis with Late-Stage Diversification

When a synthetic route demands a protected anthranilic acid that can be incorporated early (via its carboxylic acid) and later deprotected (acidic Boc removal) to reveal a free amine for further coupling, N-Boc-5-bromoanthranilic acid is the optimal choice. The 86.7% protection yield [1] ensures cost-effective large-scale preparation, while the bromo substituent enables late-stage Suzuki or Buchwald-Hartwig diversification to explore structure-activity relationships (SAR). Unprotected 5-bromoanthranilic acid would lead to unwanted side reactions at the amine, and non-halogenated N-Boc-anthranilic acid would lack the diversification handle.

High-Crystallinity Intermediates for Purification

For medicinal chemistry campaigns where intermediate purity and ease of handling are paramount, N-Boc-5-bromoanthranilic acid's higher melting point (177-183 °C) [1] relative to non-halogenated N-Boc-anthranilic acid (153-156 °C) translates to superior crystallinity. This facilitates straightforward recrystallization from common organic solvents, reducing the need for costly chromatography and ensuring batch-to-batch consistency. Procurement of this specific derivative minimizes downstream purification burden.

Boc/Bzl SPPS Orthogonal Protection

In Boc SPPS, where side-chain protecting groups are acid-stable benzyl (Bzl) derivatives, N-Boc-5-bromoanthranilic acid serves as an ideal N-terminal building block. Its acid-labile Boc group is cleanly removed with TFA during each cycle, while the bromo substituent remains intact for potential on-resin cross-coupling prior to HF cleavage [1]. This orthogonal reactivity profile is not achievable with N-Cbz- or N-Fmoc-5-bromoanthranilic acid, which would deprotect under incompatible conditions or compromise resin loading.

Aryl/Biaryl Derivatives for Kinase Inhibitor Programs

The 5-bromo substituent in N-Boc-5-bromoanthranilic acid is optimally positioned for Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups, a common motif in kinase inhibitors and GPCR modulators [1]. Compared to the 5-chloro analog, the bromo group provides faster oxidative addition, reducing reaction times and catalyst loadings. This translates to higher throughput in parallel medicinal chemistry libraries, directly impacting procurement efficiency.

Application
Selection Property
Validation Focus
Peptide mimetic SAR libraries
Boc‑amine with late‑stage bromo diversification
Yield and cross‑coupling scope validation
Crystallizable intermediate supply
High reported melting point facilitates recrystallization
Purity and crystallinity assessment
Boc SPPS building block
Acid‑labile Boc, stable bromo for on‑resin coupling
Orthogonal deprotection and coupling efficiency
Kinase inhibitor biaryl synthesis
5‑bromo handle for rapid Suzuki coupling
Reactivity and throughput in parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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